Welcome to the BenchChem Online Store!
molecular formula C9H5Cl2NO B179554 4,7-Dichloroquinoline 1-oxide CAS No. 1077-74-3

4,7-Dichloroquinoline 1-oxide

Cat. No. B179554
M. Wt: 214.04 g/mol
InChI Key: VHGJNAHFEWJQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06818772B2

Procedure details

A mixture of 4,7-dichloroquinoline (9.9 g, 50 mmol) and methyltrioxorhenium (80 mg, 0.32 mmol) was stirred in the mixture of hydrogenperoxide (40%, 20 mL) and dichloromethane at room temperature for 24 hours. Pale yellow solid was collected by filtration and dried under vacuum. MS (ESI(+)Q1MS m/z 215 (M+H)+.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[OH:13]O>C[Re](=O)(=O)=O.ClCCl>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N+:5]([O-:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
80 mg
Type
catalyst
Smiles
C[Re](=O)(=O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Pale yellow solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=CC=[N+](C2=CC(=CC=C12)Cl)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.